N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide
Overview
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is a complex organic compound characterized by the presence of iodine, trifluoromethyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the iodine and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions, while the nitro group is usually introduced via nitration reactions. Common reagents used in these reactions include iodine, trifluoromethyl iodide, and nitric acid. The reaction conditions often involve the use of solvents such as acetonitrile and dichloromethane, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions vary but often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can yield a variety of substituted benzamides .
Scientific Research Applications
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage. The iodine atom may facilitate binding to specific proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide: Lacks the methyl group, which may affect its overall stability and reactivity.
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-aminobenzamide: Contains an amine group instead of a nitro group, leading to different chemical and biological properties .
Uniqueness
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, while the nitro group provides a site for redox reactions. The iodine atom allows for specific interactions with proteins and enzymes, making this compound a valuable tool in scientific research .
Properties
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3IN2O3/c1-8-6-9(2-5-13(8)21(23)24)14(22)20-12-4-3-10(19)7-11(12)15(16,17)18/h2-7H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCHMPNOYDNNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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